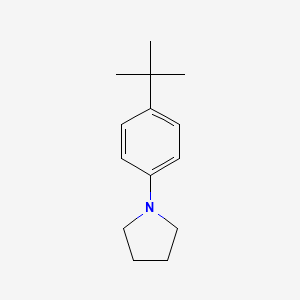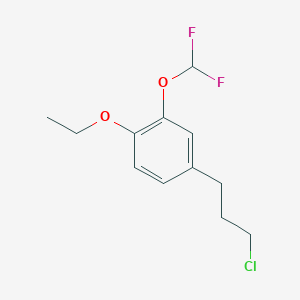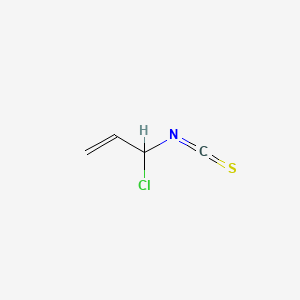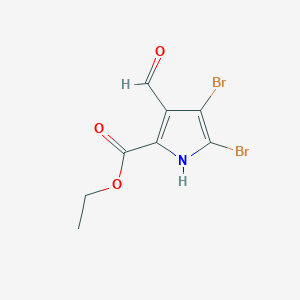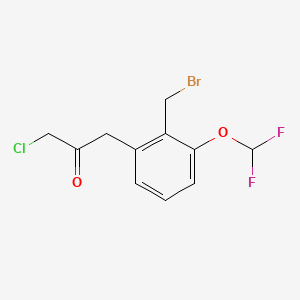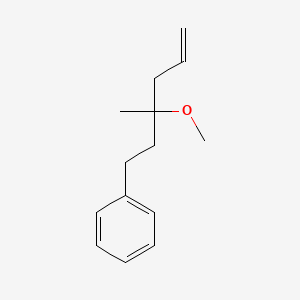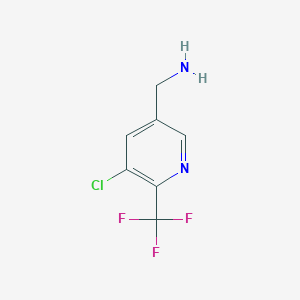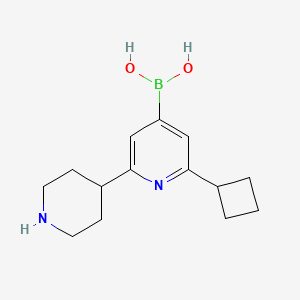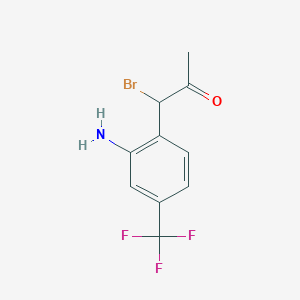
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-4-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs with therapeutic benefits.
Industry: The compound’s unique structural features make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-iodopropan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(16)9(11)7-3-2-6(4-8(7)15)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
CQNDAELIIOKKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


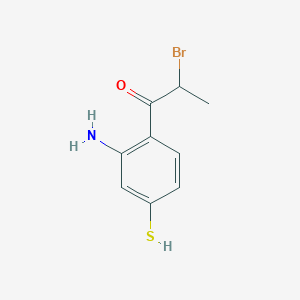
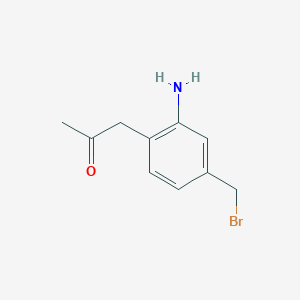
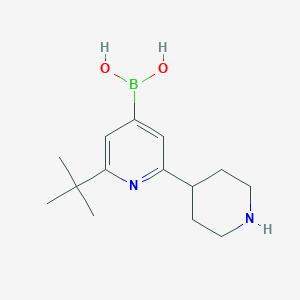
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
